molecular formula C11H23N3 B2528957 [(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine CAS No. 2460739-60-8

[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine

Cat. No. B2528957
CAS RN: 2460739-60-8
M. Wt: 197.326
InChI Key: BIRKGCPGBMROOS-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine is a chemical compound that is of interest in the field of medicinal chemistry due to its potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been studied for their biological activity. For instance, novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as biased agonists of serotonin 5-HT1A receptors, which are important targets for antidepressant drugs .

Synthesis Analysis

The synthesis of related compounds, such as imines derived from piperidine, has been explored in the literature. The paper titled "The Synthesis of Imine from the Reaction of (R)-2-((piperidin-1-yl) methyl) cyclohexanone with benzylamine in Different Temperature Conditions by DFT method" discusses the synthesis of an imine compound using (R)-2-((piperidin-1-yl) methyl) cyclohexanone and benzylamine under various temperature conditions . This study provides insights into the thermodynamic parameters that influence the synthesis process, which could be relevant for the synthesis of [(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine.

Molecular Structure Analysis

The molecular structure of compounds similar to [(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine has been optimized using computational methods such as density functional theory (DFT). This allows for the prediction of the most stable conformations and the evaluation of the thermodynamic feasibility of the synthesis reactions . The geometric optimization of the reactants and products is crucial for understanding the molecular interactions and properties of the compound.

Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives, such as the synthesis of imines, are influenced by various factors including temperature. The study of these reactions through DFT calculations helps in determining the optimal conditions for the synthesis, such as the best temperature for the reaction to proceed with favorable thermodynamic parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) . These parameters are essential for predicting the reaction's spontaneity and yield.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are important for their potential use as pharmaceuticals. For example, the novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine exhibit high receptor affinity, selectivity, and favorable drug-like properties, including solubility, metabolic stability, and cell permeability . These properties are critical for the compound's bioavailability and efficacy as a drug. Additionally, the safety profile, including the lack of significant inhibition of cytochrome P450 isoenzymes and P-glycoprotein, is also a key consideration in drug development .

Scientific Research Applications

Analytical Characterization

[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine and similar compounds have been characterized using various analytical techniques like gas chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, and liquid chromatography. These methods are essential for identifying and quantifying these compounds in different matrices, such as biological fluids (De Paoli et al., 2013).

Synthesis and Chemical Properties

Research on the synthesis and properties of [(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine includes exploring different synthetic pathways and modifications to alter its chemical properties. Studies have focused on understanding the molecular structure and developing methods for efficient synthesis (Froelich et al., 1996).

Pharmacological Studies

Investigations into the pharmacological aspects of compounds similar to https://consensus.app/papers/novel-aryloxyethyl-derivatives-sniecikowska/b5d71a6d1f705562a8c6fffc7a3eb2f3/?utm_source=chatgpt" target="_blank">(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine involve examining their potential as receptor antagonists or agonists. This research is crucial for understanding the physiological effects of these compounds and their possible therapeutic applications [(Assié et al., 1996; Sniecikowska et al., 2019)

Biomedical Imaging

The potential use of [(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine in biomedical imaging, particularly in positron emission tomography (PET) scanning, is an area of interest. Compounds with similar structures have been explored for their suitability as radiotracers, aiding in the visualization of specific physiological processes in the body (Choi et al., 2015).

Potential Therapeutic Applications

Research into the therapeutic applications of compounds structurally similar to https://consensus.app/papers/4phenylpiperazin1ylmethanones-derived-phenoxazine-prinz/eaba7f08338550cbad5361c0fe65a877/?utm_source=chatgpt; https://consensus.app/papers/antiarrhythmic-properties-2methoxyphenylpiperazine-rapacz/97aab42148ec502c88f293e22511de4d/?utm_source=chatgpt" target="_blank">(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine is ongoing. These studies aim to evaluate the efficacy of these compounds in various medical conditions, such as neurological disorders, cancer, and cardiovascular diseases [(Vu et al., 2004; Prinz et al., 2017; Rapacz et al., 2014)

Mechanism of Action Studies

Understanding the mechanism of action of https://consensus.app/papers/evaluation-sn79-sigma-receptor-ligand-kaushal/b3ae3ab3c24e5fa2ae6ab0618dfda120/?utm_source=chatgpt" target="_blank">(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine and related compounds is critical for their potential application in medicine. These studies involve investigating their interactions with various receptors and the resulting biochemical and physiological effects [(Forster et al., 1995; Kaushal et al., 2013)

properties

IUPAC Name

[(1S,2R)-2-piperazin-1-ylcyclohexyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c12-9-10-3-1-2-4-11(10)14-7-5-13-6-8-14/h10-11,13H,1-9,12H2/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRKGCPGBMROOS-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.